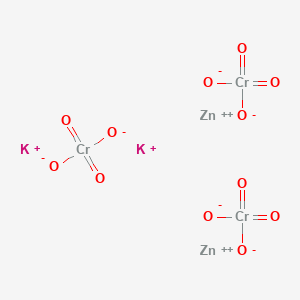

Chromic acid, potassium zinc salt

Description

Properties

CAS No. |

41189-36-0 |

|---|---|

Molecular Formula |

Cr3K2O12Zn2 |

Molecular Weight |

556.9 g/mol |

IUPAC Name |

dipotassium;dizinc;dioxido(dioxo)chromium |

InChI |

InChI=1S/3Cr.2K.12O.2Zn/q;;;2*+1;;;;;;;6*-1;2*+2 |

InChI Key |

CRXJJBNLTGHJPB-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium zinc chromate, a compound with historical significance as a pigment and corrosion inhibitor. This document details a common precipitation method for its synthesis and outlines key characterization techniques to verify its identity and purity.

Synthesis of Potassium Zinc Chromate (KZn₂(CrO₄)₂(OH)·H₂O)

A prevalent method for synthesizing potassium zinc chromate is through a precipitation reaction in an aqueous solution. This process involves the controlled reaction of soluble zinc and chromate salts in the presence of potassium ions.

Experimental Protocol

Materials:

-

Zinc Sulfate (ZnSO₄)

-

Potassium Chromate (K₂CrO₄)

-

Deionized Water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of zinc sulfate by dissolving a specific molar concentration in deionized water.

-

Separately, prepare a solution of potassium chromate with a stoichiometric equivalent concentration in deionized water.

-

-

Precipitation:

-

Slowly add the zinc sulfate solution to the potassium chromate solution while stirring continuously. The addition rate should be controlled to ensure uniform particle formation.

-

A greenish-yellow precipitate of potassium zinc chromate will form immediately.[1]

-

-

Digestion and Aging:

-

Continue stirring the mixture at room temperature for a designated period to allow for the growth and stabilization of the precipitate particles.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by filtration using an appropriate filter paper.

-

Wash the collected solid multiple times with deionized water to remove any unreacted ions and soluble byproducts.

-

Finally, wash the precipitate with a suitable organic solvent, such as ethanol or acetone, to facilitate drying.

-

-

Drying:

-

Dry the purified solid in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization of Potassium Zinc Chromate

A thorough characterization is essential to confirm the synthesis of the desired compound and to assess its properties. The following techniques are commonly employed:

Physical Properties

A summary of the key physical properties of potassium zinc chromate is provided in the table below.

| Property | Value |

| Appearance | Greenish-yellow powder[1][2] |

| Molecular Formula | KZn₂(CrO₄)₂(OH)·H₂O[3][] |

| Molecular Weight | 418.9 g/mol [2] |

| Density | 3.5 g/cm³[2] |

| Solubility in Water | 0.5 - 1.5 g/L at 20 °C[2] |

| Decomposition Temperature | Above 500 °C[2] |

Table 1: Physical properties of potassium zinc chromate.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline structure of the synthesized material. The diffraction pattern provides a unique fingerprint of the compound.

Methodology:

A powdered sample of the synthesized potassium zinc chromate is uniformly spread on a sample holder. The sample is then irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

Note: Specific XRD data with peak positions (2θ), d-spacing, and relative intensities for KZn₂(CrO₄)₂(OH)·H₂O would be inserted here from a dedicated research publication.

Spectroscopic Analysis

2.3.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at different frequencies.

Methodology:

A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Note: A table of characteristic IR absorption bands and their corresponding vibrational modes for the chromate (CrO₄²⁻), hydroxyl (OH⁻), and water (H₂O) groups would be presented here based on experimental data.

2.3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the material, which are responsible for its color.

Methodology:

For solid samples, diffuse reflectance UV-Vis spectroscopy is commonly used. The powdered sample is placed in a sample holder, and the reflectance spectrum is measured against a white standard (e.g., BaSO₄). The reflectance data can be converted to absorbance using the Kubelka-Munk function.

Note: The absorption maxima (λ_max) values from the UV-Vis spectrum, which are characteristic of the chromate species, would be reported here.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

Methodology:

A small, accurately weighed amount of the sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample compared to a reference.

The thermal decomposition of potassium zinc chromate hydroxide is known to occur at temperatures above 500 °C.[2] TGA can provide quantitative data on the loss of water of hydration and the subsequent decomposition of the compound.

Note: A table summarizing the temperature ranges of mass loss and the corresponding percentage mass loss from TGA data would be included here.

Safety and Handling

Potassium zinc chromate is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a carcinogen and can cause allergic skin reactions.[5] Inhalation of the dust can irritate the respiratory tract.[2] It is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and a respirator, when working with this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has outlined a standard procedure for the synthesis of potassium zinc chromate and the key analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and scientists working with this compound. It is imperative to adhere to strict safety protocols when handling potassium zinc chromate due to its hazardous nature.

References

An In-depth Technical Guide to the Crystal Structure of Potassium Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of a prominent member of the potassium zinc chromate family, known chemically as potassium dizinc dichromate hydroxide monohydrate (KZn₂(CrO₄)₂(OH)·H₂O). This compound is also widely recognized as the artist's pigment "zinc yellow." The following sections detail its crystallographic data, experimental protocols for its synthesis and structural determination, and visualizations of its structural and experimental workflows.

Introduction

Potassium zinc chromates are inorganic compounds that have found significant application as corrosion-inhibiting pigments. The specific phase KZn₂(CrO₄)₂(OH)·H₂O is of particular interest due to its historical use as a pigment and its role in the study of chromate chemistry. Understanding its precise crystal structure is crucial for elucidating its physical and chemical properties, which in turn informs its application and potential toxicological profile. The determination of this crystal structure was notably achieved by Simonsen et al., providing a definitive reference for this compound.[1]

Crystallographic Data

The crystal structure of KZn₂(CrO₄)₂(OH)·H₂O has been determined by single-crystal X-ray diffraction.[1] Unfortunately, the complete crystallographic information file (CIF) containing detailed atomic coordinates, bond lengths, and bond angles is not publicly available in open-access databases. However, the key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for KZn₂(CrO₄)₂(OH)·H₂O

| Parameter | Value |

| Empirical Formula | H₃Cr₂KO₉Zn₂ |

| Formula Weight | 418.88 g/mol |

| Temperature | Ambient |

| Wavelength | Not Reported |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit cell dimensions | a = 11.234(2) Å, α = 90° |

| b = 8.678(2) Å, β = 115.67(3)° | |

| c = 7.891(2) Å, γ = 90° | |

| Volume | 692.6(3) ų |

| Z | 2 |

| Density (calculated) | 2.008 g/cm³ |

Data extracted from the work of Simonsen et al. and related publications.

Experimental Protocols

Synthesis of Potassium Zinc Chromate (Zinc Yellow)

The synthesis of potassium zinc chromate (zinc yellow) is typically achieved through a precipitation reaction.[1][2] The following is a generalized protocol based on common laboratory procedures.

Materials:

-

Zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) solution (0.5 M)

-

Potassium chromate (K₂CrO₄) solution (0.5 M)

-

Sodium hydroxide (NaOH) solution (6 M)

-

Distilled water

-

Beakers

-

Stirring rod

-

pH paper or pH meter

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

In a beaker, combine equal volumes of the 0.5 M zinc salt solution and the 0.5 M potassium chromate solution.

-

Stir the mixture. A yellow-orange precipitate of zinc chromate will form.

-

Monitor the pH of the solution. Slowly add 6 M sodium hydroxide solution dropwise while stirring until the solution becomes basic. The color of the precipitate will transition to a bright yellow, indicating the formation of the desired potassium zinc chromate compound.

-

Set up the filtration apparatus and filter the precipitate from the solution.

-

Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities.

-

Allow the filtered pigment to dry completely.

Crystal Structure Determination

The definitive method for determining the crystal structure of inorganic compounds like potassium zinc chromate is single-crystal X-ray diffraction.[3][4]

General Workflow:

-

Crystal Growth: High-quality single crystals are grown from the synthesized material. This is often achieved by slow evaporation of a solvent, controlled cooling of a saturated solution, or vapor diffusion methods. The goal is to obtain well-formed crystals with minimal defects.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop or a glass fiber with an adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.

Visualizations

The following diagrams illustrate the experimental workflow for crystallographic analysis and a conceptual representation of the coordination environment within the potassium zinc chromate structure.

Caption: Experimental workflow for the synthesis and crystallographic analysis of potassium zinc chromate.

Caption: Conceptual diagram of the coordination environment in potassium zinc chromate.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule X-ray Crystallography Facility at Johns Hopkins University [xray.chm.jhu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of zinc potassium chromate. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound.

Chemical Identification

Zinc potassium chromate is an inorganic pigment, often referred to as Zinc Yellow. There can be some variability in its exact chemical formula and it is associated with multiple CAS numbers, reflecting different hydrates or specific isomers.

| Identifier | Value | Source |

| Chemical Name | Zinc potassium chromate | [1][2] |

| Synonyms | Potassium zinc chromate, Zinc Yellow, Buttercup Yellow, Citron Yellow | [1][3] |

| CAS Numbers | 11103-86-9, 37224-57-0 | [1][4][5][6] |

| Molecular Formula | KZn₂(CrO₄)₂(OH) or Cr₂HKO₉Zn₂ | [2][3][4] |

| Molecular Weight | 418.9 g/mol | [4] |

Physical Properties

Zinc potassium chromate is a solid material with a distinct yellow-green coloration. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Appearance | Greenish-yellow solid/powder | [1][4] |

| Odor | Odorless | [4][6] |

| Density | 3.40 - 3.60 g/cm³ | [4][5] |

| Melting Point | Decomposes at approximately 500 °C | [4][7] |

| Solubility in Water | Sparingly soluble (< 1 mg/mL at 20°C) | [1][4] |

| pH | Approximately 7.5 in solution | [4][6] |

Chemical Properties

Zinc potassium chromate is a strong oxidizing agent and is recognized for its corrosive-inhibiting properties.

| Property | Description | Source |

| Reactivity | Strong oxidizing agent.[5] Reacts with reducing agents.[3] | [3][5] |

| Thermal Decomposition | Decomposes upon heating above 500°C, emitting toxic fumes of zinc oxide and dipotassium oxide.[3][4][7] | [3][4][7] |

| Incompatibilities | Strong reducing agents, combustible materials, organic materials, and strong acids. | [8] |

Experimental Protocols

Synthesis of Zinc Potassium Chromate (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of zinc potassium chromate via a precipitation reaction.

Materials:

-

Zinc sulfate (ZnSO₄)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a saturated solution of zinc sulfate in deionized water at room temperature.

-

In a separate beaker, prepare a saturated solution of potassium chromate in deionized water.

-

Slowly add the potassium chromate solution to the zinc sulfate solution while continuously stirring.

-

A yellow precipitate of zinc potassium chromate will form immediately.[9]

-

Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the collected solid in a drying oven at 100-110°C until a constant weight is achieved.

Determination of Water Solubility (Flask Method - adapted from OECD 105)

This method is suitable for substances with a solubility of 10⁻² g/L or higher.

Materials:

-

Zinc potassium chromate powder

-

Distilled or deionized water

-

Constant temperature water bath with shaker

-

Centrifuge

-

Analytical balance

-

Appropriate analytical instrumentation for determining ion concentration (e.g., Atomic Absorption Spectroscopy for zinc and chromium).

Procedure:

-

Add an excess amount of zinc potassium chromate to a known volume of water in a flask.

-

Place the flask in a constant temperature bath set at 20 ± 0.5 °C.

-

Agitate the sample for 24 hours to ensure equilibrium is reached.

-

After 24 hours, cease agitation and allow the solution to stand for at least another 24 hours to allow for the settling of undissolved particles.

-

Centrifuge a sample of the supernatant to remove any suspended solids.

-

Carefully remove an aliquot of the clear supernatant for analysis.

-

Determine the concentration of zinc and chromate ions in the aliquot using a suitable analytical method.

-

The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L).

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the determination of the thermal stability and decomposition temperature of zinc potassium chromate.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Zinc potassium chromate sample

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 5-10 mg) of zinc potassium chromate into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Continuously record the sample weight as a function of temperature.

-

The onset temperature of weight loss in the resulting TGA curve indicates the beginning of thermal decomposition. The temperature at the maximum rate of weight loss can also be determined from the derivative of the TGA curve (DTG curve).

Visualizations

Caption: Workflow for the synthesis of zinc potassium chromate.

Caption: Thermal decomposition pathway of zinc potassium chromate.

References

- 1. store.astm.org [store.astm.org]

- 2. kelid1.ir [kelid1.ir]

- 3. researchgate.net [researchgate.net]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. mdpi.com [mdpi.com]

- 8. Zinc potassium chromate | Cr2HO9Zn2K | CID 25466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

Technical Guide: Potassium Zinc Chromate Hydroxide (CAS 11103-86-9)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium zinc chromate hydroxide, identified by CAS number 11103-86-9, is an inorganic compound known commercially as zinc yellow or pigment yellow 36.[1][2] It is a complex salt containing zinc, potassium, and hexavalent chromium.[3] While its primary application lies in industrial coatings as a corrosion inhibitor, its significant biological activity, owing to the presence of hexavalent chromium, makes it a subject of interest in toxicology and environmental science.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, primary uses, and the molecular mechanisms underlying its biological effects.

Chemical and Physical Properties

Potassium zinc chromate hydroxide is a green-to-yellow, odorless powder.[2][6] It is sparingly soluble in water, with its solubility being pH-dependent.[2] The compound is stable under normal conditions but decomposes at high temperatures.[6]

Table 1: Physical and Chemical Properties of CAS 11103-86-9

| Property | Value | Reference(s) |

| Molecular Formula | KZn₂(CrO₄)₂(OH) or Cr₂HKO₉Zn₂ | [2][5] |

| Molecular Weight | 418.9 g/mol | [2] |

| Appearance | Green-to-yellow powder | [2][6] |

| Odor | Odorless | [7] |

| Density | 3.5 g/cm³ | [6] |

| Solubility in water | 0.5 - 1.5 g/L at 20°C (pH dependent) | [2][6] |

| Melting Point | Decomposes above 500°C | [6] |

| pH | 6 - 9 (in aqueous solution) | [1] |

Synthesis and Analysis

Synthesis

Potassium zinc chromate hydroxide is typically synthesized via a precipitation reaction involving a soluble zinc salt, a potassium chromate or dichromate solution, and a base to adjust the pH.[1][4]

Experimental Protocol: Laboratory-Scale Synthesis of Zinc Yellow

This protocol is adapted from procedures for the synthesis of zinc chrome yellow pigments.[1]

Materials:

-

Sodium chromate (Na₂CrO₄)

-

Zinc sulfate (ZnSO₄)

-

6M Sodium hydroxide (NaOH) solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 0.20 g of sodium chromate in 2 mL of distilled water in a beaker labeled "Chrome Yellow". Stir until fully dissolved.

-

In a separate beaker, dissolve 0.90 g of zinc sulfate in 2 mL of distilled water. Stir until fully dissolved.

-

-

Precipitation:

-

Pour the zinc sulfate solution into the sodium chromate solution while stirring. A yellow-orange precipitate of zinc chromate will form.

-

The initial reaction is: Na₂CrO₄ + ZnSO₄ → ZnCrO₄ + Na₂SO₄

-

-

Formation of Basic Zinc Chromate:

-

Add approximately 0.5 mL of 6M NaOH solution to the mixture to make it basic. Stir thoroughly. The color of the precipitate will change to a bright yellow, indicating the formation of basic zinc chromate.

-

A simplified representation of this step is: ZnCrO₄ + NaOH → Zn(OH)₂ (as part of the complex)

-

-

Isolation and Drying:

-

Weigh a piece of filter paper and place it in the filtration apparatus.

-

Filter the bright yellow precipitate under vacuum.

-

Wash the precipitate with a small amount of distilled water to remove soluble impurities.

-

Carefully remove the filter paper with the precipitate and allow it to dry in a well-ventilated area or in a drying oven at a low temperature (e.g., 60°C).

-

-

Final Product:

-

Once completely dry, weigh the filter paper with the product to determine the yield. The resulting bright yellow powder is zinc yellow, a form of potassium zinc chromate hydroxide.

-

Analysis

A variety of analytical techniques can be employed to characterize potassium zinc chromate hydroxide. These methods are crucial for quality control in industrial applications and for research purposes.

Table 2: Analytical Techniques for the Characterization of Chromate Pigments

| Technique | Purpose | Reference(s) |

| X-ray Diffraction (XRD) | Identification of the crystalline phases. | [8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., Cr-O, O-H bonds). | [8][9] |

| Raman Spectroscopy | Provides information on the molecular structure and vibrational modes. | [8][9] |

| X-ray Fluorescence (XRF) Spectroscopy | Elemental analysis to determine the presence and relative amounts of zinc, chromium, and potassium. | [10] |

| Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) | To study the morphology and elemental composition of the pigment particles. | [11] |

Uses: Corrosion Inhibition

The primary industrial application of potassium zinc chromate hydroxide is as a corrosion-inhibiting pigment in primers and coatings for metals such as steel and aluminum.[4][12] The chromate ions (CrO₄²⁻) are the active inhibiting species.

The mechanism of corrosion inhibition is a two-fold process involving both anodic and cathodic protection:

-

Anodic Inhibition: The chromate ions are transported to the anodic sites of the metal surface where they form a passive film, often a complex of Fe²⁺-chromate, which prevents further oxidation of the metal.

-

Cathodic Inhibition: At the cathodic sites, the zinc ions (Zn²⁺) in the compound precipitate as zinc hydroxide (Zn(OH)₂), which inhibits the cathodic reaction (typically oxygen reduction).

This dual-action mechanism provides effective corrosion protection.

Biological Activities and Toxicological Profile

The biological effects of potassium zinc chromate hydroxide are predominantly due to its hexavalent chromium (Cr(VI)) content. Cr(VI) compounds are recognized as human carcinogens.[5][13] The toxicity of Cr(VI) is linked to its ability to enter cells and undergo intracellular reduction, leading to oxidative stress and DNA damage.

Cellular Uptake and Reduction

Cr(VI), in the form of chromate (CrO₄²⁻), is structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) ions. This similarity allows it to be transported into cells via anion transport channels. Once inside the cell, Cr(VI) is reduced to its more stable trivalent state (Cr(III)) through a series of reactions involving cellular reductants such as ascorbate and glutathione. This reduction process generates reactive oxygen species (ROS) and intermediate chromium species (Cr(V) and Cr(IV)), which are highly reactive and contribute to cellular damage.

Genotoxicity and Carcinogenicity

The intracellular reduction of Cr(VI) is a key step in its genotoxic mechanism. The generated ROS and chromium intermediates can cause a variety of DNA lesions, including:

-

Oxidative DNA damage: ROS can directly damage DNA bases.

-

DNA strand breaks: Both single and double-strand breaks can occur.

-

DNA adducts: The resulting Cr(III) can form stable complexes with DNA, leading to the formation of Cr-DNA adducts that can interfere with DNA replication and transcription.

This DNA damage can trigger various cellular signaling pathways.

Signaling Pathways Implicated in Cr(VI) Toxicity

Exposure to Cr(VI) can perturb several critical signaling pathways, leading to outcomes such as cell cycle arrest, apoptosis, or carcinogenesis.

-

p53 Signaling Pathway: DNA damage activates the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

-

PI3K-Akt Signaling Pathway: This pathway is involved in cell survival and proliferation. Cr(VI) has been shown to affect the PI3K-Akt pathway, which can influence the balance between cell survival and apoptosis.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to stress. Cr(VI)-induced oxidative stress can activate these pathways, leading to inflammatory responses and apoptosis.

Experimental Protocols for Toxicological Assessment

Studying the biological effects of potassium zinc chromate hydroxide would involve standard in vitro toxicological assays.

Experimental Workflow: In Vitro Assessment of Cr(VI) Cytotoxicity

Safety and Handling

Potassium zinc chromate hydroxide is a hazardous substance and should be handled with appropriate safety precautions.

-

Inhalation: Inhalation of dust can irritate the respiratory tract and may lead to ulceration of the nasal septum with prolonged exposure.[6]

-

Skin Contact: May cause skin irritation and allergic reactions (sensitization).[6]

-

Eye Contact: Can cause eye irritation.[7]

-

Environmental Hazard: It is toxic to aquatic life.[7]

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

For handling powders, a respirator may be necessary.

-

Avoid generating dust.

-

Store in a cool, dry, well-ventilated place away from incompatible materials.

Conclusion

Potassium zinc chromate hydroxide (CAS 11103-86-9) is a compound with a dual identity. Industrially, it is a valuable corrosion inhibitor due to the synergistic action of its chromate and zinc components. From a biological and toxicological perspective, its hexavalent chromium content makes it a significant health and environmental hazard, primarily due to its carcinogenic properties. Understanding the molecular mechanisms of its toxicity, particularly the role of oxidative stress and the disruption of key cellular signaling pathways, is crucial for risk assessment and for the development of safer alternatives. This guide provides a foundational understanding of these aspects for professionals in research and development.

References

- 1. scribd.com [scribd.com]

- 2. Zinc potassium chromate | Cr2HO9Zn2K | CID 25466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zinc yellow - ColourLex [colourlex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nj.gov [nj.gov]

- 6. ICSC 1775 - POTASSIUM ZINC CHROMATE HYDROXIDE [inchem.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Degradation process of lead chromate in paintings by Vincent van Gogh studied by means of spectromicroscopic methods. 3. Synthesis, characterization, and detection of different crystal forms of the chrome yellow pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 11. researchgate.net [researchgate.net]

- 12. Zinc chromate - Wikipedia [en.wikipedia.org]

- 13. chem-on.com.sg [chem-on.com.sg]

A Technical Guide to the Toxicology of Hexavalent Chromium Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicology of hexavalent chromium (Cr(VI)) compounds, focusing on the molecular mechanisms of toxicity, key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to toxicological research.

Core Mechanisms of Hexavalent Chromium Toxicity

Hexavalent chromium (Cr(VI)) is a well-established human carcinogen and a multisystem toxicant.[1][2] Its toxicity is not mediated by the Cr(VI) ion itself, which is relatively unreactive with cellular macromolecules, but rather through its intracellular reduction.[3][4]

Cellular Uptake and Reductive Activation

Cr(VI) typically exists as a chromate oxyanion (CrO₄²⁻), which is structurally similar to sulfate and phosphate anions. This similarity allows it to be readily taken up by cells through nonspecific anion transport channels.[5] Once inside the cell, Cr(VI) undergoes a multi-step reduction process, primarily driven by endogenous reducing agents like ascorbate, glutathione (GSH), and cysteine.[3][5][6] This reduction generates highly reactive intermediates, including Cr(V) and Cr(IV), before reaching the more stable trivalent state (Cr(III)).[6][7] During this process, reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, are also produced.[7][8] The resulting Cr(III) has poor membrane permeability and becomes trapped within the cell, where it, along with the generated ROS, can inflict significant damage.[3]

Genotoxicity and DNA Damage

The carcinogenicity of Cr(VI) is primarily attributed to its genotoxic effects.[9] The intracellular reduction of Cr(VI) produces a spectrum of DNA lesions.[3] Cr(III), the final product of the reduction, can directly bind to DNA, forming DNA adducts, DNA-protein crosslinks, and inter- or intrastrand crosslinks.[3][6] These adducts can disrupt DNA replication and transcription, leading to mutations.[6] Furthermore, the ROS generated during the reduction process cause oxidative DNA damage, including base modifications (like 8-oxo-2'-deoxyguanosine), abasic sites, and DNA strand breaks (both single and double).[6][10][11] This accumulation of genetic damage can lead to genomic instability, a hallmark of cancer.[3]

Oxidative Stress

A key mechanism of Cr(VI) toxicity is the induction of severe oxidative stress.[7][10] The generation of ROS during Cr(VI) reduction can overwhelm the cell's antioxidant defense systems.[12][13] This imbalance leads to oxidative damage to lipids (lipid peroxidation), proteins, and DNA.[7][14] Oxidative stress not only contributes to genotoxicity but also disrupts normal cellular signaling and can trigger programmed cell death (apoptosis).[15][16]

Apoptosis

Cr(VI) exposure can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[17][18] DNA damage often triggers the p53 signaling pathway, a critical regulator of cell fate.[8][19] Activated p53 can upregulate pro-apoptotic proteins like PUMA and BAX, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[19] Studies have shown that Cr(VI) can induce apoptosis in various cell types, including renal, liver, and bronchoalveolar cells.[7][17][19]

Key Signaling Pathways in Cr(VI) Toxicology

Several signaling pathways are dysregulated following Cr(VI) exposure, contributing to its toxic and carcinogenic effects.

-

p53 Signaling Pathway : As mentioned, this pathway is a crucial sensor of DNA damage. Cr(VI)-induced genetic lesions activate p53, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[8][19]

-

NF-κB Signaling Pathway : This pathway is central to the inflammatory response. Studies show that Cr(VI) exposure can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which contributes to tissue damage, particularly in the liver.[20]

-

MAPK and PI3K-Akt Pathways : These pathways are involved in cell survival, proliferation, and death. Cr(VI) has been shown to modulate the MAPK and PI3K-Akt signaling cascades, which can influence whether a cell undergoes apoptosis or survives with DNA damage, potentially leading to transformation.[21][22]

Quantitative Toxicological Data

The toxicity of Cr(VI) compounds is dependent on the specific compound, dose, duration of exposure, and the biological system being tested.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Hexavalent Chromium Compounds

| Cr(VI) Compound | Cell Line | Concentration / Dose | Exposure Time | Observed Effects | Reference(s) |

| Sodium Chromate | Human Bronchial (BEAS2B) | 0.5 - 2 µM | 3 - 24 hours | Decreased glutathione, induction of HO-1 | [23] |

| Sodium Chromate | Human Lung (A549) | 0.5 - 2 µM | 3 - 24 hours | Lower cytotoxicity compared to BEAS2B | [23] |

| Potassium Dichromate | Human Renal (HK-2) | 10 µM | 48 hours | ~70-80% reduction in cell viability, apoptosis | [17][18] |

| Potassium Dichromate | Human Liver (HepG2) | Not specified | Not specified | Apoptosis via redox imbalance | [7] |

| Zinc Chromate | Human Bronchial Cells | 0.5 µg/cm² | 24 hours | High intracellular Cr uptake, clastogenicity | [24][25] |

| Barium Chromate | Human Bronchial Cells | 0.5 µg/cm² | 24 hours | Most cytotoxic based on intracellular Cr | [25] |

| Lead Chromate | Human Bronchial Cells | 0.5 µg/cm² | 24 hours | Least clastogenic of particulate compounds | [24] |

Table 2: In Vivo Toxicity of Hexavalent Chromium Compounds

| Cr(VI) Compound | Animal Model | Route | Dose | Exposure Duration | Observed Effects | Reference(s) |

| Potassium Dichromate | Sprague-Dawley Rats | Intraperitoneal | 2.5 - 10 mg/kg/day | 5 days | Increased ROS, lipid peroxidation, DNA damage in liver & kidney | [11][12] |

| Sodium Dichromate Dihydrate | F344 Rats | Drinking Water | Not specified | 2 years | Malignant tumors in the oral cavity | [2][26] |

| Sodium Dichromate Dihydrate | B6C3F1 Mice | Drinking Water | Not specified | 2 years | Benign and malignant tumors in the small intestine | [2][26] |

| Sodium Dichromate Dihydrate | B6C3F1 Mice | Drinking Water | Various | 7 or 90 days | Dose-dependent decrease in glutathione ratio in duodenum | [26] |

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for assessing the toxic effects of Cr(VI) compounds. Below are methodologies for key assays.

Protocol: Assessment of Genotoxicity by Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA strand breaks in individual cells.

-

Cell Preparation : Treat cells with various concentrations of a Cr(VI) compound for a defined period. Harvest cells and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.

-

Slide Preparation : Mix cell suspension with 0.5% low-melting-point agarose at a 1:10 (v/v) ratio and immediately pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Cell Lysis : Immerse slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding : Place slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis : Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining : Gently wash slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization : Analyze slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleus, forming a "comet" shape. Quantify the percentage of DNA in the tail using appropriate software.

Protocol: Assessment of Cytotoxicity by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment : Expose cells to a range of concentrations of the Cr(VI) compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition : Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Protocol: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation : Treat and harvest cells as described for the Comet Assay.

-

Washing : Wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining : Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add additional 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 3. Chromium genotoxicity: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. Hexavalent-Chromium-Induced Oxidative Stress and the Protective Role of Antioxidants against Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxic and carcinogenic effects of hexavalent chromium in mammalian cells in vivo and in vitro: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromium toxicity - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of Chromium-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress, DNA damage, and antioxidant enzyme activity induced by hexavalent chromium in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Stress, DNA Damage, and Antioxidant Enzyme Activity Induced by Hexavalent Chromium in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. Hexavalent chromium induces reactive oxygen species and impairs the antioxidant power of human erythrocytes and lymphocytes: Decreased metal reducing and free radical quenching ability of the cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 16. "Effects of Hexavalent Chromium on Mitochondria and Their Implications " by Anish Alur, John Phillips et al. [touroscholar.touro.edu]

- 17. Hexavalent chromium intoxication induces intrinsic and extrinsic apoptosis in human renal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Molecular Mechanisms of Hexavalent Chromium–Induced Apoptosis in Human Bronchoalveolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of NF-κB signaling pathway in hexavalent chromium-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exposure to low levels of hexavalent chromium: target doses and comparative effects on two human pulmonary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Oral Chromium Exposure and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Zinc Potassium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc potassium chromate, a compound containing hexavalent chromium, is utilized in various industrial applications, including as a corrosion-inhibiting pigment. However, its utility is overshadowed by significant health and safety concerns. This technical guide provides an in-depth overview of the health and safety considerations associated with the handling of zinc potassium chromate, tailored for professionals in research and development. It aims to equip personnel with the knowledge to mitigate risks and ensure a safe working environment. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing its hazardous properties, and visualizes the cellular mechanisms of its toxicity.

Hazard Identification and Chemical Properties

Zinc potassium chromate is a yellow crystalline powder. The primary hazard associated with this compound stems from its hexavalent chromium content, which is a known human carcinogen.[1]

Chemical Formula: KZn₂(CrO₄)₂(OH)

Appearance: Greenish-yellow odorless solid or powder.[2][3]

Solubility: Sparingly soluble in water.

Toxicological Data

The toxicity of zinc potassium chromate is primarily attributed to the hexavalent chromium ion. Quantitative toxicological data is crucial for risk assessment and for establishing safe handling limits. Due to a lack of specific acute toxicity data for zinc potassium chromate, data for similar chromate compounds are often used as a reference.

Table 1: Acute Toxicity Data for Chromate Compounds

| Parameter | Species | Route | Value | Reference Compound |

| LD₅₀ | Mouse | Oral | 180 mg/kg | Potassium Chromate[4] |

| LD₅₀ | Rat | Oral | 327 mg/kg bw | Strontium Chromate |

| LC₅₀ | Rat | Inhalation | 270 mg/m³ | Strontium Chromate |

| LDLo | Mouse | Intravenous | 30 mg/kg | Zinc Potassium Chromate |

Table 2: In Vitro Cytotoxicity of Zinc Chromate

| Cell Line | Assay | Endpoint | Concentration |

| Human Bronchial Cells | Clonogenic Survival | Decreased Survival | 0.5 µg/cm²[5] |

Table 3: Occupational Exposure Limits for Hexavalent Chromium Compounds

| Organization | Limit | Value (as Cr) | Notes |

| OSHA (PEL) | 8-hr TWA | 0.005 mg/m³[2] | Permissible Exposure Limit |

| NIOSH (REL) | 10-hr TWA | 0.001 mg/m³[2] | Recommended Exposure Limit |

| ACGIH (TLV) | 8-hr TWA | 0.01 mg/m³[2] | Threshold Limit Value |

Health Effects

Exposure to zinc potassium chromate can lead to a range of acute and chronic health effects.

-

Acute Effects: Inhalation can irritate the nose, throat, and lungs.[2] Contact with skin and eyes can cause irritation.[2]

-

Chronic Effects: Prolonged or repeated exposure is associated with an increased risk of lung cancer.[2] It may also cause skin allergies and ulceration of the nasal septum.[2] Hexavalent chromium compounds are considered teratogenic and may cause reproductive harm.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicological properties of substances like zinc potassium chromate. The following are summaries of key OECD guidelines and common in vitro assays.

Acute Toxicity Testing

Objective: To determine the short-term toxicity of a substance following a single dose.

Methodology (Based on OECD Guidelines 423, 402, and 436):

-

Oral (OECD 423): A stepwise procedure is used where a small group of animals (typically rats) is dosed at a defined level.[6] The outcome of this first step determines the next dose level (higher or lower).[6] The process continues until the dose causing mortality or evident toxicity is identified.[6]

-

Dermal (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit) and covered with a porous gauze dressing for 24 hours.[7][8] Animals are observed for signs of toxicity and mortality for up to 14 days.[8]

-

Inhalation (OECD 436): Animals are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a defined period, typically 4 hours.[9][10] The concentration that is lethal to 50% of the test animals (LC₅₀) is determined.[10]

Carcinogenicity Study

Objective: To assess the carcinogenic potential of a substance after long-term exposure.

Methodology (Based on OECD Guideline 451):

-

Species: Typically conducted in two rodent species, often rats and mice.[4][5]

-

Administration: The substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).[11][12] The route of administration should be relevant to human exposure (e.g., inhalation for an airborne substance).[13]

-

Dose Levels: At least three dose levels are used, along with a control group.[5][12] The highest dose should induce minimal signs of toxicity without significantly altering the animal's lifespan from non-cancer related effects.[5]

-

Observations: Animals are observed for the development of tumors. At the end of the study, a full histopathological examination is performed.[5]

In Vivo Micronucleus Assay

Objective: To detect genotoxic damage (chromosome breakage or loss) in vivo.

Methodology (Based on OECD Guideline 474):

-

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in erythrocytes.[14]

-

Procedure: The test substance is administered to rodents (usually mice or rats).[14][15] Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.[15][16] The erythrocytes are then analyzed for the presence of micronuclei.[15] An increase in the frequency of micronucleated cells in the treated animals compared to the control group indicates a genotoxic effect.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells.

Methodology:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[17][18]

-

Procedure:

-

Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.[19]

-

After an incubation period, the MTT reagent is added to each well and incubated for a few hours.[17]

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

-

The absorbance of the solution is measured using a microplate reader at a wavelength of 500-600 nm.[17] The intensity of the purple color is proportional to the number of viable cells.[18]

-

Signaling Pathways of Hexavalent Chromium Toxicity

Hexavalent chromium exerts its toxic effects through complex intracellular signaling pathways, leading to inflammation, DNA damage, and apoptosis.

NF-κB Signaling Pathway Activation

Hexavalent chromium exposure can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[9][20] This activation can contribute to the chronic inflammation observed in chromium-induced diseases.

Caption: Hexavalent chromium-induced activation of the NF-κB signaling pathway.

p53-Independent Apoptotic Pathway

Hexavalent chromium can induce apoptosis (programmed cell death) through pathways that are independent of the tumor suppressor protein p53.[21][22] This is a critical mechanism of its cytotoxicity.

Caption: p53-independent apoptosis induced by hexavalent chromium.

Safe Handling and Personal Protective Equipment (PPE)

Given the significant health hazards, strict adherence to safety protocols is mandatory when handling zinc potassium chromate.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for particulates should be worn.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2]

-

Eye Protection: Safety glasses or goggles are required.[2]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

-

Spill and Waste Disposal

-

Spills: In case of a spill, the area should be evacuated. The spilled material should be carefully cleaned up using a HEPA-filtered vacuum or by wet methods to avoid generating dust.[2] The collected waste and cleaning materials should be placed in a sealed, labeled container for proper disposal.

-

Waste Disposal: Zinc potassium chromate and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Zinc potassium chromate poses significant health risks, primarily due to its hexavalent chromium content. A thorough understanding of its toxicological properties, adherence to strict safety protocols, and the use of appropriate personal protective equipment are paramount for researchers and scientists. This guide provides a foundational understanding of these considerations, emphasizing the importance of a proactive safety culture in the laboratory to mitigate the risks associated with this hazardous compound. Continuous education and adherence to established guidelines are essential for ensuring the well-being of all personnel working with zinc potassium chromate.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. policycommons.net [policycommons.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. quantics.co.uk [quantics.co.uk]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. criver.com [criver.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]

- 20. Hexavalent chromium exposure activates the non-canonical nuclear factor kappa B pathway to promote immune checkpoint protein programmed death-ligand 1 expression and lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. Signal transduction of p53-independent apoptotic pathway induced by hexavalent chromium in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium zinc chromate (also known as zinc yellow or Pigment Yellow 36) in various solvents. This information is critical for researchers and professionals in fields where this compound is used, including but not limited to coatings, materials science, and toxicology. Understanding the solubility characteristics of potassium zinc chromate is essential for predicting its behavior in different environments, developing new formulations, and assessing its potential for environmental and biological interactions.

Introduction to Potassium Zinc Chromate

Potassium zinc chromate is an inorganic pigment with the general formula K₂O·4ZnO·4CrO₃·3H₂O. It is recognized for its distinctive greenish-yellow color and its use as a corrosion-inhibiting pigment in paints and coatings.[1][2] Its solubility plays a crucial role in its performance and its potential environmental and health impacts. This guide delves into the quantitative solubility data available for this compound in aqueous and other solvent systems and provides detailed experimental protocols for its determination.

Quantitative Solubility Data

The solubility of potassium zinc chromate is significantly influenced by the nature of the solvent and the pH of the medium. The available quantitative data is summarized in the tables below.

Aqueous Solubility

Potassium zinc chromate is generally described as sparingly or slightly soluble in water.[1][3] The solubility in aqueous solutions is highly dependent on the pH.

| Solvent | Temperature | pH | Solubility | Citation |

| Water | 20°C | 6 | 0.5 g/L | [3] |

| Water | 20°C | 9 | 1.5 g/L | [3] |

| Water | 68°F (20°C) | Neutral | < 1 mg/mL | [4] |

Solubility in Acidic and Alkaline Solutions

Potassium zinc chromate exhibits significantly different behavior in acidic and alkaline environments compared to neutral water.

| Solvent System | General Solubility | Observations | Citation |

| Acids | Very Soluble | Dissolution in acids is a reactive process. The chromate and zinc components form soluble salts. | [3] |

| Alkalies | Slightly Soluble | Solubility increases with pH. In excess alkali, soluble zincate complexes can form. | [3][5] |

Solubility in Organic Solvents

Data on the solubility of potassium zinc chromate in organic solvents is limited, and it is generally considered to be insoluble in most non-polar organic solvents.

| Solvent | General Solubility |

| Acetone | Insoluble |

| Alcohols | Insoluble |

| Hydrocarbons | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of potassium zinc chromate requires precise experimental procedures. The following protocols are based on established methods for the analysis of inorganic pigments and heavy metal salts.

General Protocol for Determining Aqueous Solubility

This protocol outlines the steps for determining the solubility of potassium zinc chromate in water at a controlled temperature and pH.

Materials:

-

Potassium zinc chromate powder

-

Deionized water

-

pH buffer solutions (pH 4, 7, 10)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

-

Analytical balance

-

Volumetric flasks

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium zinc chromate powder to a known volume of deionized water in a sealed container.

-

Adjust the pH of the solution to the desired level using appropriate buffer solutions.

-

Place the container in a constant temperature water bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Allow the suspension to settle for a few hours at the constant temperature.

-

Carefully draw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

-

Analysis of Dissolved Zinc and Chromium:

-

Accurately dilute the filtered solution with deionized water to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of zinc and chromium in the diluted solution using ICP-OES or AAS.

-

-

Calculation of Solubility:

-

From the concentrations of zinc and chromium, calculate the molar concentration of dissolved potassium zinc chromate.

-

Convert the molar concentration to grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Protocol for Determining Solubility in Acidic and Alkaline Solutions

This protocol is adapted for determining the extent of dissolution in acidic and alkaline media.

Materials:

-

Same as in 3.1, with the addition of dilute nitric acid and dilute sodium hydroxide solutions.

Procedure:

-

Preparation of Solutions:

-

Prepare a series of acidic and alkaline solutions with varying pH values using dilute nitric acid and sodium hydroxide.

-

Add a known amount of potassium zinc chromate to a known volume of each solution.

-

-

Dissolution and Analysis:

-

Stir the mixtures at a constant temperature until complete dissolution is observed or for a set period if dissolution is slow.

-

If necessary, filter any remaining solid.

-

Analyze the concentration of zinc and chromium in each solution using ICP-OES or AAS.

-

-

Data Interpretation:

-

Plot the dissolved concentration of potassium zinc chromate as a function of pH to determine the solubility profile.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of potassium zinc chromate.

Caption: Experimental workflow for determining the solubility of potassium zinc chromate.

Conceptual Relationship of pH and Solubility

The following diagram illustrates the conceptual relationship between pH and the solubility of potassium zinc chromate in aqueous solutions.

Caption: Conceptual diagram of the effect of pH on the solubility of potassium zinc chromate.

Conclusion

The solubility of potassium zinc chromate is a complex property that is highly dependent on the solvent system, particularly the pH in aqueous solutions. While it is sparingly soluble in neutral water, its solubility increases in alkaline conditions and it readily dissolves in acidic solutions through a reactive process. For applications in non-aqueous systems, it is generally considered insoluble in common organic solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility of this compound under their specific conditions of interest. A thorough understanding of these solubility characteristics is paramount for the effective and safe use of potassium zinc chromate in various scientific and industrial applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Chromic Acid Potassium Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Thermal Properties

While extensive thermodynamic data is lacking, a compilation of its key physical and chemical properties has been assembled from various sources. This information is crucial for understanding its behavior in different environments and during thermal stress.

| Property | Value |

| Molecular Formula | K₂O·4ZnO·4CrO₃·3H₂O (representative) |

| Appearance | Greenish-yellow to yellow powder[1] |

| Odor | Odorless[1] |

| Density | 3.40 - 3.60 g/cm³[1] |

| Solubility in Water | Slightly soluble |

| Decomposition Temperature | Approximately 500 °C[1][2] |

| Heat of Decomposition | Not available[3] |

Upon heating, potassium zinc chromate decomposes, and it is reported that at temperatures above 500°C, it can emit toxic fumes of zinc oxide and potassium oxide.[1]

Experimental Protocols

Synthesis of Potassium Zinc Chromate

The synthesis of potassium zinc chromate is typically achieved through a precipitation reaction in an aqueous solution. The following is a generalized experimental protocol based on described manufacturing methods:[1]

Materials:

-

A soluble zinc salt (e.g., zinc sulfate, ZnSO₄)

-

A soluble chromate or dichromate salt (e.g., potassium chromate, K₂CrO₄, or sodium dichromate, Na₂Cr₂O₇)

-

A soluble potassium salt (e.g., potassium chloride, KCl, if starting with sodium dichromate)

-

Zinc oxide (ZnO) slurry

-

Deionized water

-

Acid or base for pH adjustment (e.g., sulfuric acid, sodium hydroxide)

Procedure:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of the zinc salt, the chromate/dichromate salt, and the potassium salt (if needed). A slurry of zinc oxide in water is also prepared.

-

Reaction Mixture: The solutions are carefully mixed in a reaction vessel under controlled temperature and stirring. The order of addition and the rate of mixing can influence the particle size and composition of the precipitate.

-

pH Adjustment: The pH of the reaction mixture is a critical parameter and is adjusted to a specific range to ensure the precipitation of the desired potassium zinc chromate phase.

-

Precipitation: As the solutions are mixed and the pH is adjusted, a yellow precipitate of potassium zinc chromate forms.

-

Aging: The precipitate may be aged in the mother liquor, often with continued stirring, to allow for crystal growth and to ensure a more uniform product.

-

Filtration and Washing: The precipitate is separated from the solution by filtration. The filter cake is then washed with deionized water to remove any soluble impurities.

-

Drying: The washed precipitate is dried in an oven at a controlled temperature to remove residual water.

-

Milling: The dried product may be milled to achieve a desired particle size distribution.

Visualizations

Synthesis of Potassium Zinc Chromate

The following diagram illustrates a generalized workflow for the synthesis of potassium zinc chromate.

Caption: A flowchart illustrating the key stages in the synthesis of potassium zinc chromate.

Conclusion

This technical guide has summarized the currently available physicochemical and thermal properties of chromic acid potassium zinc salt. While a precise decomposition temperature is reported, there is a notable absence of comprehensive quantitative thermodynamic data in the scientific literature. The provided synthesis protocol offers a general framework for its preparation. The lack of detailed thermodynamic information highlights an area for potential future research, which would be invaluable for a more complete understanding of this compound's behavior and for modeling its environmental fate and thermal decomposition processes. Professionals working with this substance should continue to exercise extreme caution due to its toxicity and carcinogenic nature.

References

Spectroscopic Analysis of Potassium Zinc Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium zinc chromate (commonly known as zinc yellow). It details the experimental protocols for various analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). The guide presents quantitative data in structured tables for comparative analysis and includes visualizations of experimental workflows to facilitate a deeper understanding of the analytical processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of this inorganic pigment, particularly in fields such as materials science, cultural heritage, and toxicology.

Introduction

Potassium zinc chromate, with chemical formulas often represented as K₂O·4ZnCrO₄·3H₂O or KZn₂(CrO₄)₂H₂O(OH), is a yellow pigment that has been used in artists' paints and as a corrosion-inhibiting coating.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, stability assessment, and for studying its interaction with other materials. This guide outlines the primary spectroscopic methods used to characterize this compound.

Synthesis of Potassium Zinc Chromate

For analytical purposes, a standardized synthesis of potassium zinc chromate is essential. A common method is precipitation from an aqueous solution.

Experimental Protocol: Precipitation Method

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc nitrate or zinc sulfate.

-

Prepare a separate aqueous solution of potassium chromate.

-

Slowly add the zinc salt solution to the potassium chromate solution with constant stirring. The formation of a yellow precipitate indicates the synthesis of potassium zinc chromate.[1]

-

The pH of the solution can be adjusted to neutral or basic conditions to potentially influence the exact composition of the hydrate.[1]

-

The precipitate is then filtered, washed with deionized water to remove any unreacted salts, and dried in an oven at a controlled temperature (e.g., 60-80 °C).

Another established method involves the reaction of zinc oxide with an alkali metal tetrachromate.[3]

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides insights into the molecular structure and bonding within potassium zinc chromate, particularly the vibrations of the chromate (CrO₄²⁻) groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying its functional groups.

-

Sample Preparation: The solid potassium zinc chromate sample is finely ground into a powder using an agate mortar and pestle. For transmission measurements, the powdered sample is mixed with potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorbance spectrum is analyzed to identify characteristic vibrational bands.

| Vibrational Mode | Wavenumber (cm⁻¹) (for K₂CrO₄) | Description |

| ν₁(A₁) | ~885 | Symmetric Cr-O stretch |

| ν₃(F₂) | ~865 | Asymmetric Cr-O stretch |

| ν₂(E) | ~365 | Symmetric O-Cr-O bend |

| ν₄(F₂) | ~385 | Asymmetric O-Cr-O bend |

Data based on typical values for solid chromates.[5][6] The spectrum of potassium zinc chromate would also exhibit bands related to Zn-O vibrations and O-H vibrations from the water of hydration.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.

-

Sample Preparation: A small amount of the powdered potassium zinc chromate is placed on a microscope slide. No further sample preparation is typically required for Raman analysis of solid samples.[7]

-

Data Acquisition: The sample is placed under the objective of a Raman microscope. A laser (e.g., 532 nm, 633 nm, or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer. The spectral range typically covers 100-3500 cm⁻¹.[7]

-

Data Analysis: The Raman spectrum is analyzed to identify characteristic peaks corresponding to vibrational modes.

The Raman spectrum of zinc yellow (potassium zinc chromate) is well-documented.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| 114 | Very Weak (vw) | Lattice modes |

| 162 | Very Weak (vw) | Lattice modes |

| 346 | Medium (m) | O-Cr-O bending modes (ν₂ and ν₄) |

| 358 | Shoulder (sh) | O-Cr-O bending modes (ν₂ and ν₄) |

| 412 | Very Weak (vw) | O-Cr-O bending modes |

| 776 | Very Weak (vw) | |

| 874 | Very Strong (vs) | Symmetric Cr-O stretching mode (ν₁) |

| 894 | Shoulder (sh) | Asymmetric Cr-O stretching modes (ν₃) |

| 942 | Medium (m) | Asymmetric Cr-O stretching modes (ν₃) |

Data sourced from the analysis of zinc yellow pigment.[8]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the material. For solid samples, diffuse reflectance spectroscopy is the most appropriate technique.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy

-

Sample Preparation: The potassium zinc chromate powder is packed into a sample holder with a quartz window. A non-absorbing, highly reflective material such as BaSO₄ or a calibrated white standard is used as a reference.[9]

-

Data Acquisition: The sample and reference are placed in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere). The reflectance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis: The reflectance data can be converted to absorbance using the Kubelka-Munk function. The resulting spectrum is analyzed for absorption bands corresponding to electronic transitions, and the optical band gap can be estimated from a Tauc plot.[10]

Data Presentation: UV-Vis Spectral Data

Specific diffuse reflectance data for potassium zinc chromate is not detailed in the provided search results. However, the yellow color of the pigment indicates strong absorption in the blue-violet region of the visible spectrum (approximately 400-490 nm). The spectrum is expected to show broad absorption bands due to charge transfer transitions within the chromate anion.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of the material.

Experimental Protocol: XPS Analysis

-

Sample Preparation: The powdered potassium zinc chromate is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with a monochromatic Al Kα X-ray source (1486.6 eV). Survey scans are acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all present elements. High-resolution spectra are then acquired for the elements of interest (Cr 2p, Zn 2p, K 2p, O 1s).[2]

-

Data Analysis: The binding energies of the photoelectrons are determined. Spectra are charge-corrected by setting the adventitious carbon C 1s peak to 284.8 eV.[11] The high-resolution spectra are curve-fitted to identify the different chemical states of each element.

Data Presentation: XPS Binding Energy Data

Reference binding energies for the constituent elements of potassium zinc chromate are crucial for accurate peak assignment.

| Element & Orbital | Chemical State | Approximate Binding Energy (eV) |

| Cr 2p₃/₂ | Cr(VI) in chromates | ~579.2 - 580.0 |

| Cr 2p₃/₂ | Cr(III) oxide (Cr₂O₃) | ~576.0 - 577.3 |

| Zn 2p₃/₂ | Zn(II) in ZnO or similar | ~1022.0 |

| K 2p₃/₂ | K⁺ | ~292.6 - 293.0 |

| O 1s | Chromate (Cr-O) | ~530.5 - 531.5 |

| O 1s | Hydroxide (O-H) / Water (H₂O) | ~531.5 - 533.0 |

| O 1s | Zinc Oxide (Zn-O) | ~530.0 - 531.0 |

Data compiled from various sources on chromium and zinc compounds.[11][12][13][14] Note that the Cr 2p region can have strong overlap with the Zn LMM Auger peaks, which may necessitate the analysis of the weaker Cr 3p peak.[13]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of potassium zinc chromate.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc potassium chromate | Cr2HO9Zn2K | CID 25466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2415394A - Process of preparing zinc yellow pigments - Google Patents [patents.google.com]

- 4. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Solid-state vibrational spectroscopy. Part II. The vibrational spectra of some chromates and dichromates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Diffuse Reflectance Spectroscopy; Applications, Standards, and Calibration (With Special Reference to Chromatography) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. surfacesciencewestern.com [surfacesciencewestern.com]

- 12. researchgate.net [researchgate.net]

- 13. Chromium | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of Potassium Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of potassium zinc chromate, focusing on its well-documented role as a corrosion inhibitor. While direct studies on the fundamental solid-state electrochemistry of potassium zinc chromate are limited in publicly available literature, its electrochemical function in protective coatings is extensively researched. This document synthesizes the available data, experimental methodologies, and mechanistic understanding of its anti-corrosion properties.

Core Electrochemical Behavior: Corrosion Inhibition